(S)-Metoprolol-d7
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Overview
Description
(S)-Metoprolol-d7 is a deuterated form of (S)-Metoprolol, a selective beta-1 adrenergic receptor blocker commonly used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the metabolic stability and alter the pharmacokinetic properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Metoprolol-d7 typically involves the incorporation of deuterium atoms into the (S)-Metoprolol molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions and the use of deuterated reagents in the synthesis process. The reaction conditions often involve the use of deuterium gas (D2) or deuterated solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(S)-Metoprolol-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
(S)-Metoprolol-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of beta-blockers.
Biology: Employed in biological studies to investigate the effects of beta-blockers on cellular processes and receptor interactions.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body and its therapeutic effects.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the efficacy and safety of beta-blockers.
Mechanism of Action
(S)-Metoprolol-d7 exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to a decrease in heart rate, cardiac output, and blood pressure. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are related to the inhibition of cyclic adenosine monophosphate (cAMP) production and subsequent reduction in calcium ion influx into cardiac cells.
Comparison with Similar Compounds
Similar Compounds
(S)-Metoprolol: The non-deuterated form of (S)-Metoprolol.
Atenolol: Another selective beta-1 adrenergic receptor blocker.
Bisoprolol: A beta-blocker with similar pharmacological properties.
Uniqueness
(S)-Metoprolol-d7 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable tool in research studies aimed at understanding the metabolism and action of beta-blockers.
Properties
Molecular Formula |
C15H25NO3 |
---|---|
Molecular Weight |
274.41 g/mol |
IUPAC Name |
(2S)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m0/s1/i1D3,2D3,12D |
InChI Key |
IUBSYMUCCVWXPE-BDVYYODNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@@H](COC1=CC=C(C=C1)CCOC)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O |
Origin of Product |
United States |
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